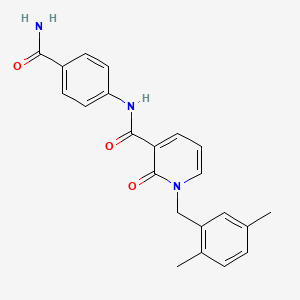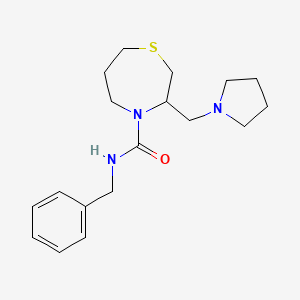![molecular formula C16H17BrN2O2 B2935741 Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate CAS No. 119935-37-4](/img/structure/B2935741.png)
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate
Vue d'ensemble
Description
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate is a compound of notable interest due to its structural properties and potential applications in various fields of scientific research. It features a combination of functional groups that make it a versatile candidate for chemical reactions and potential therapeutic uses.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the compound can inhibit pqsd in pseudomonas aeruginosa , a key enzyme in the pqs quorum sensing (QS) system, which is involved in the production of many virulence factors and biofilm formation .
Biochemical Pathways
Its inhibition of pqsd suggests that it impacts the pqs quorum sensing (qs) system in pseudomonas aeruginosa , affecting the production of virulence factors and biofilm formation.
Pharmacokinetics
Related compounds such as methyl 2-amino-2-(3-bromophenyl)acetate have been noted to have high gi absorption and lipophilicity , which could impact their bioavailability.
Result of Action
Its ability to inhibit pqsd suggests that it could reduce the production of virulence factors and biofilm formation in pseudomonas aeruginosa , potentially reducing the pathogenicity of this bacterium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate can be approached through a multi-step organic synthesis. One common method involves the initial formation of an intermediate benzylamine derivative through a nucleophilic substitution reaction. This is followed by esterification of the amino acid using methyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production might leverage continuous flow reactions for higher yield and purity. Reactants are fed into a reaction chamber under controlled conditions such as temperature, pressure, and pH, often facilitated by a catalyst to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate undergoes several types of reactions:
Oxidation: It can be oxidized to form N-oxide derivatives under the influence of strong oxidizing agents.
Reduction: The compound may be reduced to amines using common reducing agents like lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitutions are feasible due to the presence of aromatic rings and heteroatoms.
Common Reagents and Conditions
Oxidation reactions typically use reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid under acidic conditions. Reduction reactions might use lithium aluminum hydride or catalytic hydrogenation. Substitution reactions could involve various halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The products formed from these reactions vary:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds, potentially leading to derivatives with altered biological activity.
Applications De Recherche Scientifique
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate finds use in multiple research domains:
Chemistry: As a building block for synthesizing complex organic molecules, exploring reaction mechanisms.
Biology: Investigating its interaction with biomolecules, serving as a ligand in protein-binding studies.
Medicine: Potential precursor for drug development, particularly for compounds targeting neurological pathways.
Industry: Used in the development of advanced materials with specific electronic or photonic properties.
Comparaison Avec Des Composés Similaires
In comparison with similar compounds, Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate stands out due to its unique substitution pattern on the aromatic ring, which can significantly affect its reactivity and biological activity. Other similar compounds may include:
Methyl 2-[[(2-amino-4-bromophenyl)-phenylmethyl]amino]acetate: Subtle changes in the bromine position alter its properties.
Methyl 2-[[(2-amino-5-chlorophenyl)-phenylmethyl]amino]acetate: Variation in the halogen can affect its reactivity and interaction with biological targets.
Ethyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate: Changes in the ester group influence its pharmacokinetic properties.
By comparing these compounds, the distinct structural features and their impacts on function and reactivity highlight the versatility and potential of this compound in research and application.
Propriétés
IUPAC Name |
methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-21-15(20)10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)18/h2-9,16,19H,10,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBCFSCFNDCVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327878 | |
| Record name | methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
119935-37-4 | |
| Record name | methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2935661.png)

![4-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2935664.png)

![N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935668.png)


![2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2935675.png)



![(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B2935679.png)

